molecular formula C18H21NO5 B4109508 N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide

N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No. B4109508
M. Wt: 331.4 g/mol
InChI Key: CYASVZIDEGASQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, commonly known as DOPR, is a chemical compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the dopamine D2 receptor, which makes it a valuable tool for scientific research.

Scientific Research Applications

DOPR is a valuable tool for scientific research as it selectively activates the dopamine D2 receptor. This receptor is involved in several physiological processes, including movement control, reward, and motivation. Therefore, DOPR can be used to study the role of dopamine in these processes and to develop potential treatments for dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction.

Mechanism of Action

DOPR selectively activates the dopamine D2 receptor by binding to its binding site and inducing a conformational change that activates downstream signaling pathways. This activation leads to an increase in dopamine release and a decrease in dopamine reuptake, which results in an overall increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the physiological and behavioral effects of DOPR.
Biochemical and Physiological Effects
DOPR has several biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and decreased dopamine reuptake. These effects are dose-dependent and can vary depending on the route of administration. DOPR has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DOPR in lab experiments is its selectivity for the dopamine D2 receptor. This selectivity allows researchers to study the specific role of this receptor in physiological and behavioral processes. However, one of the limitations of using DOPR is its potency, which can make it difficult to control the dosage and avoid potential side effects.

Future Directions

There are several future directions for research on DOPR, including the development of more selective and potent agonists for the dopamine D2 receptor, the study of the role of dopamine in addiction and reward, and the development of potential treatments for dopamine-related disorders such as Parkinson's disease and schizophrenia. Additionally, the use of DOPR in combination with other drugs or therapies may provide new insights into the complex interactions between dopamine and other neurotransmitters in the brain.
Conclusion
In conclusion, N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, or DOPR, is a valuable tool for scientific research due to its selectivity for the dopamine D2 receptor. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DOPR has the potential to provide new insights into the role of dopamine in physiological and behavioral processes and to develop potential treatments for dopamine-related disorders.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-12(24-15-7-5-14(21-2)6-8-15)18(20)19-13-9-16(22-3)11-17(10-13)23-4/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYASVZIDEGASQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)OC)OC)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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